trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol
Description
Properties
IUPAC Name |
(1R,2R)-2-(3-phenylpropylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-8-12(13)14-10-4-7-11-5-2-1-3-6-11/h1-3,5-6,12-15H,4,7-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNJOXOXYCOBPN-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCCCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds interact with transaminases . Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. They play a crucial role in amino acid metabolism and are often targeted in pharmaceutical research .
Mode of Action
Related compounds have been synthesized using transaminases . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Biochemical Pathways
It is known that transaminases, which are potential targets of this compound, are involved in various biochemical pathways, including amino acid metabolism .
Result of Action
It is known that transaminases, which are potential targets of this compound, play a crucial role in amino acid metabolism .
Biological Activity
trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a cyclobutane core with a phenylpropyl amino substituent, which may influence its interaction with biological targets. Its unique structure allows for specific binding to receptors and enzymes, potentially leading to various pharmacological effects.
The exact mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with several molecular targets, modulating their activity and influencing various biochemical pathways.
1. Anticancer Properties
Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in a study involving breast cancer cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value in the low micromolar range.
2. Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. In a screening assay against various bacterial strains, it exhibited notable activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
3. Anti-inflammatory Activity
This compound has shown potential anti-inflammatory effects in animal models of inflammation. It appears to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting a role in modulating immune responses.
Case Study 1: Anticancer Activity
A recent study explored the effects of this compound on human colorectal cancer cells. The results indicated that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Screening
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent.
Data Summary
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines |
Future Directions
Further research is warranted to elucidate the detailed mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and toxicity profiles will be essential for assessing its viability as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cyclobutanol Derivatives with Varied Substituents
Key Comparisons:
- trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol (): Structural Difference: Replaces the phenylpropyl group with an isopropoxypropyl chain. Reactivity: Likely more reactive in polar solvents or reactions requiring nucleophilic sites.
- 1-(3-Phenylpropyl)cyclobutan-1-ol (): Structural Difference: Lacks the amino group at position 2.
Halogenated Peptide Derivatives ()
- Examples: N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester N-[N-(4-fluorobenzoyl)-L-tyrosyl]-L-phenylalanol
- Structural Differences : Peptide backbones with halogenated benzoyl groups.
- Impact: Halogens (Cl, F) introduce electron-withdrawing effects, enhancing stability and altering electronic interactions. Peptide esters/alcohols differ in hydrolysis susceptibility compared to cyclobutanol’s rigid ring.
Cyclopentenol and Larger Ring Analogs ()
- (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol: Structural Differences: Cyclopentene ring (reduced strain vs. cyclobutane), tetrazole-thio group, and hydroxypropylamino chain. Impact:
- Larger ring size increases conformational flexibility but decreases ring-strain-driven reactivity.
- Tetrazole introduces aromatic nitrogen heterocycle, enabling distinct coordination or bioactivity.
Palladium-Catalyzed Aminocarbonylation ()
- trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol vs. 1-Aryl Cyclobutanols: Observation: Neither this compound nor 1-(furan-2-yl)cyclobutan-1-ol reacted under standard conditions. Inference: Bulky substituents (phenylpropyl, heteroaromatic) may hinder substrate coordination to the palladium catalyst. Contrast: Smaller substituents (e.g., methyl) or less sterically demanding groups are required for successful aminocarbonylation .
Data Tables
Table 1: Substituent Effects on Cyclobutanol Reactivity
Table 2: Physical Properties of Analogous Compounds
| Compound | Ring Size | Key Substituent | Predicted Solubility |
|---|---|---|---|
| This compound | 4-membered | 3-Phenylpropylamino | Low (hydrophobic) |
| trans-2-{[3-(Propan-2-yloxy)propyl]amino}cyclobutan-1-ol | 4-membered | Isopropoxypropylamino | Moderate (polar ether) |
| N-[N-(4-Fluorobenzoyl)-L-tyrosyl]-L-phenylalanol | N/A | 4-Fluorobenzoyl | High (peptide ester) |
Preparation Methods
Mitsunobu Reaction-Based Synthesis from cis-3-Dibenzylcyclobutanol Derivatives
A patented three-step synthesis method involves the conversion of cis-3-dibenzylcyclobutanol derivatives to the target amine compound through Mitsunobu reaction, hydrolysis, and catalytic debenzylation.
Step 1: Mitsunobu Reaction
- Starting with cis-3-dibenzylcyclobutanol (compound II), it is reacted with triphenylphosphine and a carboxylic acid (e.g., p-nitrobenzoic acid) in tetrahydrofuran (THF) under nitrogen atmosphere at 0–10 °C.
- A condensing agent such as azodicarbonyl diethyl ester is added dropwise.
- After 30–60 minutes, THF is removed under reduced pressure.
- The reaction mixture is filtered and acidified with hydrogen chloride in methanol to form the corresponding hydrochloride salt (compound III).
- Yield: approximately 85%.
Step 2: Hydrolysis
- The hydrochloride salt is hydrolyzed under alkaline conditions (NaOH or KOH) in a mixture of THF and water by refluxing for about 3 hours.
- After removal of THF and extraction, trans-3-dibenzylcyclobutanol is isolated.
- Yield: 90–92%.
Step 3: Catalytic Hydrogenolysis (Debenzylation)
- The dibenzyl protecting groups are removed by hydrogenation using palladium hydroxide or palladium on carbon catalysts in methanol or isopropanol under hydrogen pressure (1.0–1.2 MPa) at 30–45 °C for 24 hours.
- The crude product is purified to yield trans-3-aminocyclobutanol with high purity (GC purity ~99.5%).
- Yield: 88–90%.
This method provides a stereoselective route to trans-3-aminocyclobutanol derivatives, which can be further functionalized to introduce the 3-phenylpropyl amino substituent.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | cis-3-dibenzylcyclobutanol, PPh3, p-nitrobenzoic acid, azodicarbonyl diethyl ester, THF, 0–10 °C, N2 atmosphere | Hydrochloride salt (III) | 85 | Mitsunobu reaction |
| 2 | Hydrolysis with NaOH or KOH, THF/H2O, reflux 3 h | trans-3-dibenzylcyclobutanol | 90–92 | Alkaline hydrolysis |
| 3 | Pd(OH)2 or Pd/C, MeOH or i-PrOH, H2 (1.0–1.2 MPa), 30–45 °C, 24 h | trans-3-aminocyclobutanol | 88–90 | Catalytic hydrogenolysis |
Base-Mediated Intramolecular Decarboxylative Amination of Alkanoyloxycarbamates
Another approach involves the synthesis of alkylamines through intramolecular decarboxylative amination of alkanoyloxycarbamates, which can be adapted for the preparation of phenylpropyl-substituted amines.
- The key intermediate, tert-butyl ((3-phenylpropanoyl)oxy)carbamate, undergoes base-mediated decarboxylation in the presence of cesium carbonate (Cs2CO3) in acetonitrile at 100 °C.
- This reaction proceeds efficiently, yielding the desired alkylamine in up to 85% yield.
- The reaction is typically carried out in a sealed pressure tube under air atmosphere.
- Optimization studies showed Cs2CO3 is the best base, and acetonitrile is the optimal solvent.
- The method allows gram-scale synthesis with good yields and purity.
- This strategy can be tailored to prepare the 3-phenylpropyl amino substituent attached to cyclobutanol derivatives by appropriate precursor design.
| Parameter | Condition | Effect on Yield |
|---|---|---|
| Base | Cs2CO3 (1.0 equiv) | Best yield (up to 85%) |
| Solvent | CH3CN | Optimal solvent |
| Temperature | 100 °C | Highest yield |
| Reaction time | 1 hour | Complete conversion |
| Scale | Up to 10 mmol | Scalable with consistent yield |
This method provides a mild, efficient route to alkylamines with potential for stereochemical control and functional group tolerance.
Transition-Metal Catalyzed Hydroamination Using Copper Hydride Catalysts
Hydroamination of olefins catalyzed by copper hydride complexes offers a modern catalytic approach to synthesize alkylamines, including those with phenylpropyl substituents.
- The active catalyst is formed in situ from Cu(OAc)2, phosphine ligands (e.g., DTBM-SEGPHOS), and silane reducing agents.
- The reaction proceeds under mild conditions, often open to air, with high enantioselectivity and yield.
- Hydroamination of styrene and 4-phenyl-1-butene analogs can produce chiral amines structurally related to trans-2-[(3-Phenylpropyl)amino]cyclobutan-1-ol.
- Reaction times are significantly reduced compared to earlier methods.
- This catalytic system allows for the formation of C–N bonds with control over stereochemistry, which is crucial for the target compound.
| Catalyst Components | Conditions | Outcome |
|---|---|---|
| Cu(OAc)2, DTBM-SEGPHOS, PPh3 | Room temp to 45 °C, open air | High yield (up to 90%), high ee |
| Silane reducing agent | Added after catalyst formation | Efficient catalyst activation |
| Substrates | Styrene, 4-phenyl-1-butene | Chiral amine products |
| Reaction time | 6–12 hours | Faster than previous methods |
This approach is valuable for preparing complex amines with defined stereochemistry and could be adapted for cyclobutanol amine derivatives.
Transition-Metal Catalyzed Alkylamine Synthesis and Functionalization Strategies
Comprehensive reviews highlight modern transition-metal catalyzed methods for alkylamine synthesis, including C–N bond formation via hydroamination, reductive amination, and cross-coupling reactions.
- These methods offer diverse functional group tolerance and stereochemical control.
- Catalysts based on palladium, copper, nickel, and others are employed.
- Strategies include direct amination of alkenes, decarboxylative amination, and amination of organometallic intermediates.
- Such methodologies can be adapted to synthesize this compound by selecting appropriate precursors and reaction conditions.
Summary Table of Preparation Methods
Detailed Research Findings
- The Mitsunobu-based route provides a robust way to access trans-3-aminocyclobutanol intermediates with excellent yields and purity, facilitating subsequent functionalization to the target compound.
- The intramolecular decarboxylative amination method offers a novel, efficient approach to synthesize alkylamines with phenylpropyl moieties, using cesium carbonate as a base and acetonitrile as solvent, achieving yields up to 85%.
- Copper hydride catalysis allows for enantioselective hydroamination of olefins structurally related to the phenylpropyl side chain, enabling rapid and stereoselective synthesis of chiral amines under mild conditions.
- Review articles emphasize the growing toolbox of transition-metal catalyzed amination methods that can be tailored for cyclobutanol amine derivatives, enhancing synthetic flexibility.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
